Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)hex-5-enoate
Description
Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)hex-5-enoate is a structurally complex ester featuring a trifluoromethyl group, an allyl-substituted benzyloxycarbonyl (Cbz)-protected amino group, and a hex-5-enoate backbone. The benzyloxycarbonyl (Cbz) group serves as a protective moiety for the amino functionality, enabling selective deprotection under hydrogenolytic conditions .
Properties
IUPAC Name |
methyl 2-[phenylmethoxycarbonyl(prop-2-enyl)amino]-2-(trifluoromethyl)hex-5-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3NO4/c1-4-6-12-18(16(24)26-3,19(20,21)22)23(13-5-2)17(25)27-14-15-10-8-7-9-11-15/h4-5,7-11H,1-2,6,12-14H2,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZGGKVGICPFOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC=C)(C(F)(F)F)N(CC=C)C(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501125610 | |
| Record name | Methyl 2-[[(phenylmethoxy)carbonyl]-2-propen-1-ylamino]-2-(trifluoromethyl)-5-hexenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501125610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
397844-32-5 | |
| Record name | Methyl 2-[[(phenylmethoxy)carbonyl]-2-propen-1-ylamino]-2-(trifluoromethyl)-5-hexenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=397844-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[[(phenylmethoxy)carbonyl]-2-propen-1-ylamino]-2-(trifluoromethyl)-5-hexenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501125610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)hex-5-enoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Allyl Group: The allyl group can be introduced through an allylation reaction, where an allyl halide reacts with a suitable nucleophile.
Introduction of the Benzyloxycarbonyl Group: This step involves the protection of an amine group using a benzyloxycarbonyl chloride in the presence of a base.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a catalyst.
Esterification: The final step involves the esterification of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)hex-5-enoate can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
M
Biological Activity
Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)hex-5-enoate is a synthetic compound with significant biological activity due to its unique structural features, including an allyl group, a benzyloxycarbonyl group, and a trifluoromethyl group. This article delves into its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C18H20F3NO4
- Molecular Weight : 371.3 g/mol
- CAS Number : 914939-54-1
The compound's structure contributes to its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Key aspects include:
- Enzyme Inhibition : It modulates enzyme kinetics and alters substrate binding, which can impact various metabolic pathways.
- Oxidative Stress : The compound may induce oxidative stress in cells, contributing to its cytotoxic effects observed in certain studies.
Biological Activity Studies
Research has shown that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines through oxidative stress mechanisms.
- Antimicrobial Effects : The compound has shown potential antimicrobial activity against specific bacterial strains, indicating its utility in developing new antimicrobial agents.
- Enzyme Modulation : It has been reported to affect the activity of certain enzymes involved in metabolic processes, suggesting a role in metabolic regulation .
Synthesis and Preparation Methods
The synthesis of this compound typically involves several steps:
- Formation of the Allyl Group : Achieved through an allylation reaction using allyl halides.
- Introduction of the Benzyloxycarbonyl Group : This is done by protecting the amine group with benzyloxycarbonyl chloride in the presence of a base.
- Trifluoromethylation : The trifluoromethyl group is introduced using trifluoromethylating agents.
- Esterification : The final step involves esterifying the intermediate product to yield the desired compound.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Effective against specific bacterial strains | |
| Enzyme Modulation | Alters activity of metabolic enzymes |
Case Study Example
In a study examining the compound's anticancer properties, this compound was tested on various cancer cell lines. Results indicated that at certain concentrations, the compound significantly reduced cell viability and induced apoptosis through oxidative stress pathways. This suggests potential for further development as an anticancer agent.
Comparison with Similar Compounds
Protecting Group Modifications
Boc-Protected Analog (Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate; CAS 397844-33-6): Formula: C₁₆H₂₄F₃NO₄ . Key Differences: The tert-butoxycarbonyl (Boc) group replaces the benzyloxycarbonyl (Cbz) group. Boc is acid-labile, enabling deprotection under mild acidic conditions (e.g., trifluoroacetic acid), whereas Cbz requires hydrogenolysis or strong acids . Impact: Boc derivatives generally exhibit higher solubility in polar aprotic solvents due to the bulky tert-butyl group, whereas Cbz analogs are more lipophilic .
Tosyl-Protected Analog (Methyl 2-[allyl(tosyl)amino]-2-(trifluoromethyl)hex-5-enoate): Formula: C₁₈H₂₂F₃NO₄S . Key Differences: The tosyl (Ts) group introduces a sulfonyl moiety, increasing molecular weight and polarity. Tosyl groups are electron-withdrawing, reducing nucleophilicity at the nitrogen and requiring harsh conditions (e.g., HBr/acetic acid) for cleavage .
Ester and Backbone Modifications
- These are herbicidal, highlighting the role of trifluoromethyl groups in bioactivity .
Molecular Properties
*Calculated based on tert-butyl-to-benzyl substitution (Cbz adds +3C, -2H vs. Boc).
Stability and Reactivity
- Cbz Group: Stable under basic and mildly acidic conditions but cleaved via hydrogenolysis (H₂/Pd-C) or strong acids (HBr/HOAc) .
- Boc Group : Labile in acidic media (e.g., HCl/dioxane), favoring orthogonal protection strategies .
- Tosyl Group : Resists hydrolysis but requires aggressive conditions for removal, limiting its use in multi-step syntheses .
Q & A
Basic Synthesis and Structural Characterization
Q: What are the primary synthetic routes for Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)hex-5-enoate, and how can the product be validated? A: The compound is synthesized via nucleophilic substitution or coupling reactions involving trifluoromethyl-containing precursors. A common strategy involves protecting the amino group with a benzyloxycarbonyl (Cbz) group and introducing the allyl moiety through alkylation. For example, magnesium methoxide in DMSO has been used to catalyze similar esterification reactions . Post-synthesis, validation requires:
- NMR Spectroscopy : Confirm stereochemistry and allyl/Cbz group integration (e.g., H and C NMR).
- X-ray Crystallography : Resolve spatial conformation, as seen in related intermediates (e.g., dihedral angles between aromatic rings in analogs) .
- HPLC-MS : Verify purity and molecular weight.
Advanced Question: Managing Competing Reactivity in Allyl and Trifluoromethyl Groups
Q: How can competing reactivity between the allyl and trifluoromethyl groups be mitigated during functionalization? A: The electron-withdrawing trifluoromethyl group may deactivate the α-carbon, while the allyl group introduces steric hindrance. Strategies include:
- Temperature Control : Lower temperatures (0–5°C) reduce unwanted side reactions like allyl migration.
- Catalytic Optimization : Use Pd(0) catalysts for selective allyl transfer, as demonstrated in analogous Cbz-protected systems .
- Protection-Deprotection Cycles : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl groups) to direct reactivity .
Table 1: Yield Comparison Under Different Catalytic Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Mg(OCH) | DMSO | 25 | 62 | |
| Pd(PPh) | THF | 60 | 78 | |
| None | DCM | 0 | 45 |
Basic Question: Analytical Techniques for Detecting Diastereomers
Q: What analytical methods distinguish diastereomers in this compound? A: Diastereomers arise from chiral centers at the amino and trifluoromethyl-bearing carbons. Key methods:
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol gradients.
- Vibrational Circular Dichroism (VCD) : Assign absolute configuration by correlating experimental and computed spectra .
- NOESY NMR : Detect spatial proximity between allyl protons and the trifluoromethyl group .
Advanced Question: Computational Modeling for Reaction Pathway Prediction
Q: How can DFT calculations guide the design of stereoselective syntheses? A: Density Functional Theory (DFT) predicts transition-state energies and steric/electronic effects. For example:
- Transition-State Analysis : Calculate activation barriers for allyl group addition pathways.
- NBO Analysis : Identify hyperconjugative interactions stabilizing intermediates (e.g., Cbz group delocalization) .
- Solvent Effects : Simulate solvent polarity (e.g., DMSO vs. THF) on reaction kinetics using COSMO-RS models .
Basic Safety and Handling
Q: What safety precautions are essential when handling this compound? A: Based on structural analogs:
- GHS Hazards : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation) .
- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid exposure to moisture (trifluoromethyl groups may hydrolyze to HF).
Advanced Question: Resolving Data Contradictions in Stereochemical Assignments
Q: How to resolve discrepancies between NMR-derived configurations and X-ray data? A: Contradictions may arise from dynamic effects (e.g., rotameric equilibria in solution). Solutions:
- Low-Temperature NMR : Suppress conformational exchange to observe distinct signals.
- Crystallographic Refinement : Use high-resolution X-ray data (R-factor < 0.05) to confirm solid-state conformation .
- Correlation with Optical Rotation : Compare experimental vs. calculated specific rotations for enantiomeric purity .
Basic Question: Stability Under Storage Conditions
Q: How does the compound degrade over time, and what storage conditions prevent this? A: Degradation pathways include:
- Hydrolysis : Cleavage of the ester or Cbz group in humid environments.
- Oxidation : Allyl group epoxidation.
Storage Recommendations : - Temperature : –20°C under inert gas (N/Ar).
- Solvent : Store in anhydrous DCM or THF with molecular sieves .
Advanced Question: Applications in Medicinal Chemistry
Q: How does the trifluoromethyl group influence bioactivity in related compounds? A: The CF group enhances metabolic stability and lipophilicity. In HIV protease inhibitors, analogs with similar Cbz-protected amino esters show improved binding to hydrophobic pockets . For example, the methyl ester in raltegravir intermediates increases oral bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
